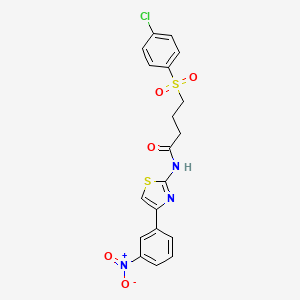

4-((4-chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)butanamide is a chemical compound that belongs to the category of sulfonamide-based drugs. It has been synthesized and studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Polymer Synthesis

This compound has been explored as a precursor in the synthesis of novel polymeric materials. For instance, Mehdipour‐Ataei and Hatami (2007) described the synthesis of aromatic poly(sulfone sulfide amide imide)s, which are a new type of soluble thermally stable polymers. These polymers have been characterized for their thermal behavior, stability, solubility, and inherent viscosity, showcasing their potential for advanced technological applications due to their exceptional properties (Mehdipour‐Ataei & Hatami, 2007).

Antiviral and Antitumor Activities

Research on derivatives of this compound has revealed their potential in medicinal chemistry, particularly in antiviral and antitumor applications. Chen et al. (2010) synthesized derivatives with significant anti-tobacco mosaic virus activity, indicating their potential as antiviral agents. These findings open avenues for the development of new treatments against viral diseases (Chen et al., 2010).

Cumaoğlu et al. (2015) investigated new sulfonamide derivatives for their pro-apoptotic effects in cancer cells via activating p38/ERK phosphorylation. Their results showed that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting their utility in cancer therapy (Cumaoğlu et al., 2015).

Environmental Pollution Treatment

Laccase enzymes from Pleurotus ostreatus HAUCC 162, capable of degrading pollutants like chlorophenols, nitrophenols, and sulfonamide antibiotics, were studied by Zhuo et al. (2018). These enzymes efficiently removed such pollutants using a laccase-mediator system, demonstrating an innovative approach to managing environmental pollution (Zhuo et al., 2018).

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O5S2/c20-14-6-8-16(9-7-14)30(27,28)10-2-5-18(24)22-19-21-17(12-29-19)13-3-1-4-15(11-13)23(25)26/h1,3-4,6-9,11-12H,2,5,10H2,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJURPMUXEXPZCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)

![N-(4-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2388822.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)